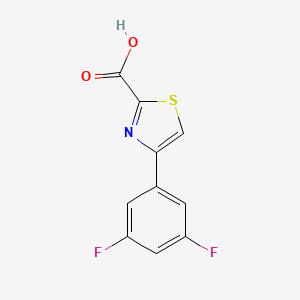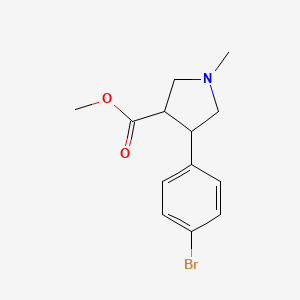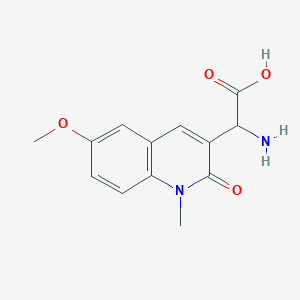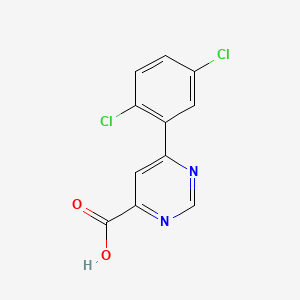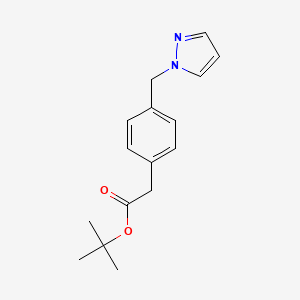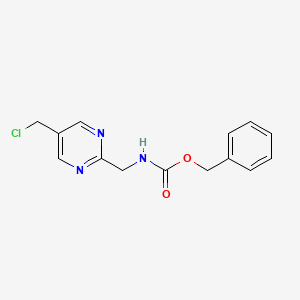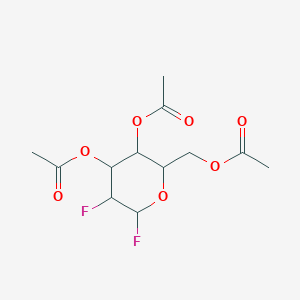
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both imidazolidinone and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds. For instance, the reaction of 1,2-diamines with carbonyl compounds under catalytic conditions can yield imidazolidin-2-ones . Another method includes the intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts to enhance the efficiency and yield of the reaction. For example, γ-Al₂O₃ has been reported to catalyze the formation of imidazolidin-2-ones from diamines in supercritical CO₂ .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-ones .
Aplicaciones Científicas De Investigación
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-[(pyridin-3-yl)methyl]imidazolidin-2-one: This compound shares a similar imidazolidinone structure but with a pyridinyl group instead of a pyrrolidinyl group.
1-[(6-Chloro-pyridin-3-yl)methyl]imidazolidin-2-one: This compound has a chlorinated pyridinyl group, which may confer different chemical properties.
Uniqueness
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is unique due to its specific combination of imidazolidinone and pyrrolidine moieties. This unique structure may result in distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-methyl-3-pyrrolidin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C8H15N3O/c1-10-4-5-11(8(10)12)7-2-3-9-6-7/h7,9H,2-6H2,1H3 |
Clave InChI |
VNWJKJBLKBOKCA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C1=O)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


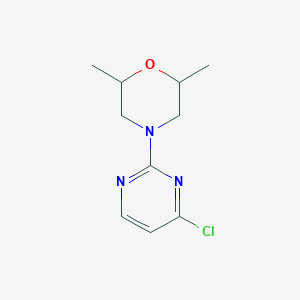
![2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)

![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
